4-Isobutylbenzoic acid
Overview
Description
4-Isobutylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an isobutyl group. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isobutylbenzoic acid can be synthesized through several methods. One common method involves the esterification of benzoic acid with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of benzoic acid with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Isobutylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-isobutylbenzaldehyde using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Isobutylbenzaldehyde.
Reduction: 4-Isobutylbenzyl alcohol.
Substitution: 4-Nitroisobutylbenzoic acid, 4-Bromoisobutylbenzoic acid.
Scientific Research Applications
4-Isobutylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reference standard in analytical studies.
Medicine: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
Industry: It is used in the production of polymers and resins
Mechanism of Action
The mechanism of action of 4-Isobutylbenzoic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of ibuprofen synthesis, it undergoes further chemical transformations to produce the active drug, which then inhibits the cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
4-Isobutylbenzoic acid can be compared with other benzoic acid derivatives:
Benzoic acid: The parent compound, used as a preservative and in the synthesis of various chemicals.
4-Methylbenzoic acid: Similar structure but with a methyl group instead of an isobutyl group, used in the synthesis of dyes and perfumes.
4-Ethylbenzoic acid: Contains an ethyl group, used in organic synthesis and as a precursor to other chemicals
This compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of ibuprofen and other pharmaceuticals .
Properties
IUPAC Name |
4-(2-methylpropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBCFWWSKOHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192116 | |
Record name | Benzoic acid, p-isobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38861-88-0 | |
Record name | 4-Isobutylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38861-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isobutylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38861-88-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, p-isobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylpropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOBUTYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599E5B23F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical challenges in detecting 4-Isobutylbenzoic acid in ibuprofen, and how are they addressed?
A: Accurately quantifying this compound in ibuprofen samples is crucial for quality control. Traditional external standard methods can be time-consuming and require highly pure reference standards. Research suggests that a "self-contrast and correction factor method" utilizing HPLC can be a viable alternative. [] This method involves establishing a correction factor between this compound and ibuprofen based on their respective peak areas in HPLC analysis. This simplifies the process and has been shown to be statistically comparable to external standard methods in determining impurity content. []
Q2: Besides being an ibuprofen impurity, are there other applications of this compound?
A: Yes, this compound serves as a key precursor in the synthesis of the fragrance compound Silvial® (3-(4-isobutylphenyl)-2-methylpropanal). [] Several synthetic routes utilize this acid, either converting it to a benzyl alcohol or acyl chloride intermediate, or employing it in a Suzuki-Miyaura cross-coupling reaction with 4-bromobenzaldehyde. []
Q3: How is this compound analyzed in complex mixtures?
A: Reversed phase liquid chromatography (RP-HPLC) proves to be an effective method for simultaneous determination of this compound alongside other related impurities in ibuprofen-containing formulations. [, ] Specific mobile phase compositions and gradient elution protocols allow for the separation and quantification of these compounds, ensuring accurate assessment of drug purity and quality control. [, ]
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